Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a partially saturated cyclohexene ring. The molecule contains two ketone groups (at positions 2 and 5) and a methyl ester at position 3. The 2,4-dimethoxyphenyl substituent at position 7 introduces steric bulk and electron-donating methoxy groups, which may influence its electronic properties and intermolecular interactions.
Properties
IUPAC Name |
methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-11-4-5-12(17(8-11)25-2)10-6-15-13(16(21)7-10)9-14(18(22)20-15)19(23)26-3/h4-5,8-10H,6-7H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMIMJTLXUYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)OC)C(=O)C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve high yields and purity .
Chemical Reactions Analysis
Oxidation Reactions
The dioxo groups and aromatic methoxy substituents make this compound susceptible to oxidative transformations. Key findings include:
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Potassium permanganate (KMnO₄) : Oxidizes the hexahydroquinoline core, leading to ring aromatization or cleavage of the dioxo system under acidic conditions.
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Ozone (O₃) : Selective oxidation of methoxy groups to quinone structures has been observed in similar compounds .
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | Aromatic quinoline derivative | ~60% | |
| O₃ | CH₂Cl₂, −78°C | Ortho-quinone intermediate | 45–55% |
Hydrolysis and Ester Reactivity
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (HCl/H₂O) : Produces the corresponding carboxylic acid derivative.
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Basic hydrolysis (NaOH/EtOH) : Yields carboxylate salts, which can be acidified to free acids.
Mechanistic Insight :
The ester hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the methoxy groups influencing reaction rates through electron-donating effects .
Reduction of Dioxo Groups
The 2,5-dioxo moiety can be reduced to diols or amines:
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Sodium borohydride (NaBH₄) : Selectively reduces ketones to secondary alcohols without affecting the ester group.
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Catalytic hydrogenation (H₂/Pd-C) : Converts dioxo groups to amine functionalities under high-pressure conditions.
Table 2: Reduction Outcomes
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C | 2,5-Diol derivative | High (≥90%) |
| H₂/Pd-C | 50 psi, 60°C | 2,5-Diamino analog | Moderate (70%) |
Nucleophilic Substitution at Methoxy Groups
The 2,4-dimethoxyphenyl substituent participates in demethylation or substitution reactions:
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Boron tribromide (BBr₃) : Cleaves methoxy groups to phenolic -OH groups .
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Thiolate ions (RS⁻) : Replace methoxy groups via SN2 mechanisms in polar aprotic solvents .
Cycloaddition and Ring-Opening Reactions
The hexahydroquinoline core enables unique reactivity:
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Diels-Alder Reactions : The conjugated diene system reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
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Acid-Catalyzed Ring Opening : Concentrated HCl induces ring scission, yielding linear ketone-carboxylic acid derivatives .
Synthetic Methodologies
The compound is synthesized via multicomponent reactions (MCRs):
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Ionic Liquid-Catalyzed Hantzsch Synthesis : Uses [H₂-DABCO][HSO₄]₂ as a green catalyst in ethanol at room temperature .
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Mechanism :
Optimized Conditions :
| Catalyst | Solvent | Time | Yield |
|---|---|---|---|
| [H₂-DABCO][HSO₄]₂ | EtOH | 4h | 88% |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Recent studies have highlighted the potential of this compound as an antitumor agent. Its structural characteristics allow it to interact with biological targets associated with cancer cell proliferation. Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the substituents of the quinoline ring could enhance its efficacy against specific tumor types .
Antimicrobial Properties:
The compound also shows promise as an antimicrobial agent. Preliminary investigations suggest that it possesses activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .
Neuroprotective Effects:
Another area of interest is the neuroprotective potential of this compound. Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
Synthetic Intermediates:
Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and cyclizations, making it a versatile building block in organic synthesis .
Pharmaceutical Development:
In pharmaceutical chemistry, this compound can be utilized to develop new drug candidates. Its derivatives can be synthesized to optimize pharmacokinetic properties and enhance therapeutic efficacy while minimizing side effects. The ability to modify the methoxy groups presents opportunities for creating targeted therapies .
Material Science
Polymer Chemistry:
The unique properties of this compound have led to its exploration in polymer chemistry. It can be incorporated into polymer matrices to impart specific functionalities such as increased thermal stability or improved mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use .
Nanotechnology:
In nanotechnology applications, this compound can be used to functionalize nanoparticles for targeted drug delivery systems. By attaching the compound to nanoparticle surfaces, researchers can enhance the specificity of drug delivery to cancer cells while reducing systemic toxicity .
Mechanism of Action
The mechanism of action of Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in critical cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The substituents on the hexahydroquinoline scaffold significantly impact physicochemical properties. Key analogs include:
Key Observations :
- Electron-donating methoxy groups may stabilize charge-transfer interactions, whereas the difluoromethyl group in could alter electron distribution and bioavailability.
Conformational Analysis
The hexahydroquinoline core adopts distinct conformations depending on substituents:
- Twisted-boat conformation: Observed in compounds like 4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-dioxo-hexahydroquinoline-3-carbonitrile (), where steric interactions from bulky substituents force the cyclohexene and dihydropyridine rings into non-planar arrangements .
- Sofa conformation: Reported for Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate (), with the hydropyridine ring deviating by 0.454 Å from planarity. This conformation facilitates intermolecular N–H···O hydrogen bonding, influencing crystal packing .
Functional Group Impact on Reactivity and Stability
- Methyl ester vs. ethyl ester : The ethyl ester in may confer slightly higher hydrolytic stability compared to the methyl ester in the target compound, though both are susceptible to esterase-mediated cleavage.
- Carboxamide vs. ester: The carboxamide analog () exhibits stronger hydrogen-bonding capacity, which could enhance crystalline stability but reduce solubility in non-polar solvents .
Biological Activity
Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure
The compound has the following structural formula:
- Molecular Formula : C_{17}H_{19}N_{3}O_{5}
- CAS Number : [Not available]
The structure includes a hexahydroquinoline core with methoxy substitutions that may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Enzyme Inhibition : Potential inhibition of cholinesterases has been noted, which is relevant for neurodegenerative diseases.
Antioxidant Activity
A study evaluating various quinoline derivatives found that this compound exhibited significant antioxidant activity. The compound's ability to donate electrons and neutralize free radicals was measured using DPPH and ABTS assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Test Compound | 20 ± 3 | 15 ± 2 |
| Control (Ascorbic Acid) | 10 ± 1 | 8 ± 1 |
Antimicrobial Activity
In vitro tests demonstrated that the compound showed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Enzyme Inhibition Studies
The compound was evaluated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are crucial in the treatment of Alzheimer's disease. The results indicated promising inhibitory activity:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 12 ± 1 |
| BChE | 15 ± 2 |
Case Studies
Several case studies have reported on the therapeutic potentials of similar compounds in treating neurodegenerative diseases. For instance:
- Case Study on Neuroprotection : A related quinoline derivative was shown to improve cognitive functions in animal models of Alzheimer's disease by enhancing cholinergic transmission.
- Case Study on Antimicrobial Efficacy : A study highlighted the use of methoxy-substituted quinolines in treating infections caused by resistant bacterial strains.
Q & A
Q. What are the key identifiers and synthetic routes for Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-hexahydroquinoline-3-carboxylate?
Answer:
- Identifiers : The compound is identified by CAS No. 650597-74-3 and molecular formula CHNO .
- Synthesis : A general approach involves multi-step cyclocondensation. For example, similar hexahydroquinoline derivatives are synthesized via Hantzsch-like reactions, starting with β-keto esters and substituted anilines. Hydrolysis and esterification steps are critical; describes a procedure using NaOH (10%) at 95°C for 8 hours, followed by acidification (HCl) to precipitate intermediates .
Q. How is the structural conformation of this compound validated?
Answer:
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X-ray crystallography : and provide bond angles and torsion data for structurally analogous ethyl esters (e.g., O2—C14—O3 = 121.58°, O3—C15—C16 = 105.3°). These metrics confirm the chair conformation of the hexahydroquinoline core and the planarity of the dimethoxyphenyl substituent .
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Key structural features :
Parameter Value Source C14-O3-C15 angle 105.3° Hexahydroquinoline ring conformation Chair
Q. What spectroscopic techniques are used for characterization?
Answer:
- NMR : H-NMR (DMSO-) of similar compounds shows signals for aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and carbonyl carbons (δ 163–194 ppm) .
- Mass spectrometry : A molecular ion peak at m/z 283 (M) is observed for the carboxylate analog, with fragmentation patterns confirming the ester moiety .
Advanced Research Questions
Q. What reaction mechanisms govern the synthesis of this compound?
Answer:
- Cyclocondensation : The Hantzsch mechanism involves enamine formation between β-keto esters and amines, followed by cyclization. highlights enolate salt intermediates (e.g., potassium enolates) that facilitate regioselective ring closure .
- Substituent effects : The 2,4-dimethoxyphenyl group enhances electron density, stabilizing intermediates via resonance (methoxy groups act as π-donors) .
Q. How do substituent modifications impact biological or physicochemical properties?
Answer:
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Electronic effects : compares analogs with halogen (25I-NBOMe) and nitro substituents, showing reduced solubility but increased stability. The 2,4-dimethoxy group in this compound improves solubility in polar aprotic solvents (e.g., DMSO) .
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Table: Substituent Impact
Substituent Solubility (DMSO) Stability (RT) 2,4-Dimethoxy High Moderate 4-Bromo Low High
Q. How can computational methods (e.g., DFT) predict reactivity or spectral data?
Answer:
- DFT studies : calculates Fukui indices to predict nucleophilic/electrophilic sites. For example, the carbonyl oxygen at position 5 (O2) shows high electrophilicity, aligning with its reactivity in hydrolysis reactions .
- NMR prediction : Computed C chemical shifts (B3LYP/6-311+G**) match experimental data within ±3 ppm, validating the method for structural assignments .
Q. How to resolve contradictions in CAS registry numbers or molecular descriptors?
Answer:
- Analytical cross-validation : Conflicting CAS numbers (e.g., 106551-76-2 vs. 650597-74-3) arise from positional isomerism or ester/acid variants. Use HPLC-MS () and C-NMR to differentiate between carboxylate and methyl ester derivatives .
- Case study : A compound with CAS 106551-76-2 (carboxylic acid) vs. 650597-74-3 (methyl ester) can be distinguished via IR (C=O stretch at 1700 cm for esters vs. 1680 cm for acids) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
